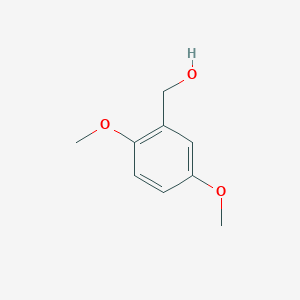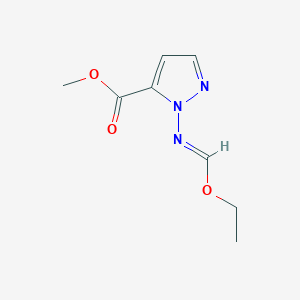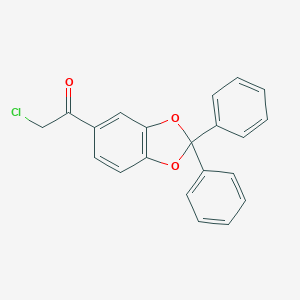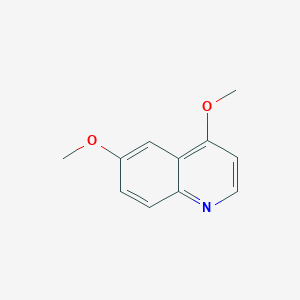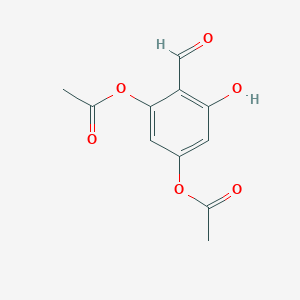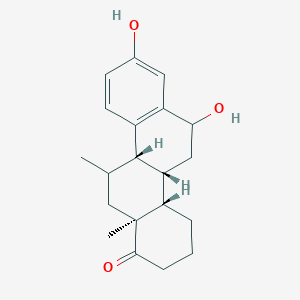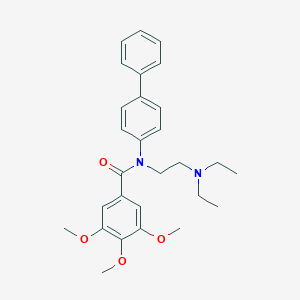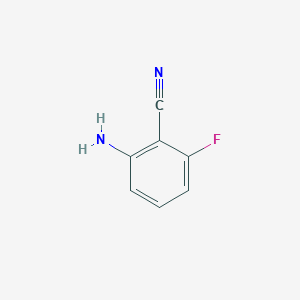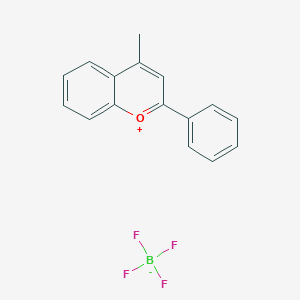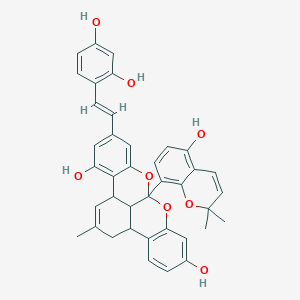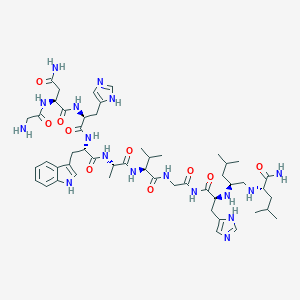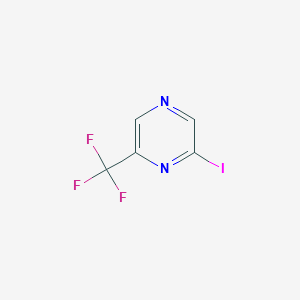
2-Iodo-6-(trifluoromethyl)pyrazine
Overview
Description
2-Iodo-6-(trifluoromethyl)pyrazine is a compound that is part of the pyrazine family, which are heterocyclic aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms opposite each other. The specific compound of interest has a trifluoromethyl group and an iodine atom substituted on the pyrazine ring, which could potentially influence its electronic properties and reactivity.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized using a two-fold Sonogashira reaction involving 2,5-dibromo-3,6-dimethylpyrazine and ethynylarenes under standard conditions . Although this does not directly describe the synthesis of 2-Iodo-6-(trifluoromethyl)pyrazine, it provides insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can significantly influence their electronic properties. For example, in the X-ray crystal structure of a related compound, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the phenyl rings were found to be parallel, and the pyrazine ring inclined to their planes . Quantum chemical calculations can help establish the HOMO-LUMO gap, which is a critical factor in determining the electronic properties of such compounds.
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions. For instance, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized from pentafluoropyridine, demonstrating the versatility of pyrazine compounds in forming polysubstituted ring-fused systems . Additionally, the synthesis of 1,3,5-trisubstituted pyrazoles from aldehyde, phenylhydrazine, and alkynes in the presence of iodine showcases the potential for pyrazine derivatives to participate in domino reactions involving multiple bond-forming steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be quite diverse. For example, the UV-vis absorption and photoluminescence profiles of certain pyrazine derivatives indicate their potential use in optoelectronic applications . The presence of substituents like trifluoromethyl groups can also influence the melting point, crystal density, and thermal stability of the compounds, as seen in the case of 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine . Furthermore, the electrochemical properties, such as the reduction potential, can be studied using cyclic voltammetry, which is crucial for understanding the redox behavior of these compounds .
Scientific Research Applications
Cadmium(II) Halide Complexes
2-Iodo-6-(trifluoromethyl)pyrazine is relevant in the formation of cadmium(II) halide complexes with pyrazine. These complexes are significant due to their unique structures and potential applications. The iodo compound in these complexes represents a novel example of an iodo derivative with specific coordination properties (Bailey & Pennington, 1997).
Synthesis and Herbicidal Properties
This compound is used in the synthesis of pyrazine derivatives with applications as herbicides and abiotic elicitors. These synthesized compounds have shown effectiveness in inhibiting photosynthesis and exhibiting antialgal activity, which is significant in agricultural research (Doležal et al., 2007).
Metallation of Iodo Diazines
The metallation of iodo diazines, including 2-Iodo-6-(trifluoromethyl)pyrazine, is crucial for synthesizing new pyrazine derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Plé et al., 1998).
Coordination Complexes
This compound plays a role in forming coordination complexes, particularly with redox-active ligands. These complexes are investigated for their potential in conducting and magnetic materials, highlighting their significance in materials science and chemistry (Cosquer et al., 2009).
Antimycobacterial Evaluation
In pharmaceutical research, 2-Iodo-6-(trifluoromethyl)pyrazine derivatives have been evaluated for their antimycobacterial activity. These studies are essential for developing new treatments for tuberculosis and other bacterial infections (Doležal et al., 2009).
Pyrazine Derivatives in Drug Design
The role of pyrazine derivatives, including 2-Iodo-6-(trifluoromethyl)pyrazine, in drug design is notable. These compounds have diverse pharmacological properties, making them significant in the development of new therapeutic agents (Ferreira & Kaiser, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCXMCVWYBYQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602352 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-(trifluoromethyl)pyrazine | |
CAS RN |
141492-94-6 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

